(R)-Desmethyl Citalopram Hydrochloride chemical structure and properties
(R)-Desmethyl Citalopram Hydrochloride chemical structure and properties
An In-Depth Technical Guide to (R)-Desmethyl Citalopram Hydrochloride
This guide provides a comprehensive technical overview of (R)-Desmethyl Citalopram Hydrochloride, an essential molecule in the study of antidepressant pharmacology. As the (R)-enantiomer of the primary active metabolite of both Citalopram and its S-enantiomer, Escitalopram, this compound is of significant interest to researchers in neuropharmacology and drug metabolism.[1][2] This document will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and pharmacological context, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
(R)-Desmethyl Citalopram Hydrochloride is the specific right-handed stereoisomer of Desmethylcitalopram. Understanding its precise chemical identity is fundamental for its application in research and development.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | (1R)-1-(4-Fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]-5-isobenzofurancarbonitrile Hydrochloride | [3] |
| Synonyms | (R)-(-)-N-Demethylcitalopram Hydrochloride | [1][3] |
| CAS Number | 144010-85-5 | [1][3][4] |
| Molecular Formula | C₁₉H₂₀ClFN₂O | [3][4] |
| IUPAC Name | 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | [5] |
Stereochemistry: The Significance of the (R)-Enantiomer
Citalopram is administered as a racemic mixture, containing both (R)- and (S)-enantiomers.[6] Its primary metabolite, desmethylcitalopram, therefore also exists in both forms. The therapeutic activity of Citalopram is primarily attributed to the (S)-enantiomer (Escitalopram), which is a potent selective serotonin reuptake inhibitor (SSRI).[2][7] (R)-Desmethyl Citalopram is the metabolite of the less active (R)-Citalopram. Studying the specific enantiomers of metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of the parent drug, including potential off-target effects, drug-drug interactions, and individual patient metabolic differences.
Chemical Structure:
Figure 1: 2D Structure of (R)-Desmethyl Citalopram Hydrochloride
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in biological systems.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 346.83 g/mol | [3][8] |
| Melting Point | 70-72 °C | [1][4][9] |
| Appearance | Off-White to Light Yellow Solid | [1] |
| Solubility | Soluble in Chloroform and Methanol. | [1][4][9] Also soluble in DMF (10 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2) (10 mg/ml).[10] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [1] |
These properties indicate that the compound is a stable solid at room temperature but requires controlled storage to prevent degradation from moisture. Its solubility in common organic solvents and aqueous buffers makes it amenable to a variety of experimental protocols.
Synthesis and Purification Workflow
The synthesis of enantiomerically pure (R)-Desmethyl Citalopram typically involves the demethylation of racemic Citalopram followed by chiral resolution to separate the (R) and (S) enantiomers.
Conceptual Synthesis Protocol:
The causality behind this multi-step process is driven by the need to first create the desmethyl backbone and then isolate the specific stereoisomer of interest.
-
Demethylation of Racemic Citalopram: The process often starts with racemic Citalopram. A common method for N-demethylation is the use of a chloroformate reagent, such as 1-chloroethyl chloroformate, in a suitable organic solvent.[11] This reaction selectively removes one of the methyl groups from the tertiary amine, yielding racemic desmethylcitalopram.[11][12]
-
Formation of Diastereomeric Salts (Chiral Resolution): The resulting racemic desmethylcitalopram is then resolved. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, such as Di-p-toluoyl-D-tartaric acid, in a solvent like methanol or isopropanol.[11][12] This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility).
-
Fractional Crystallization: The difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The desired salt (containing the R-enantiomer of desmethylcitalopram) is selectively precipitated and isolated by filtration.[12]
-
Liberation of the Free Base and Salt Formation: The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-desmethylcitalopram free base. Finally, the free base is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with hydrochloric acid to precipitate the stable and handleable (R)-Desmethyl Citalopram Hydrochloride salt.[12]
Workflow Diagram:
Caption: Synthesis and Resolution Workflow for (R)-Desmethyl Citalopram HCl.
Analytical Characterization
Accurate quantification and identification are critical for any research compound. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing (R)-Desmethyl Citalopram, particularly in biological matrices.[13][14]
Protocol: HPLC-Based Quantification in Human Serum
This protocol is a self-validating system, incorporating an internal standard to correct for extraction variability and ensure accuracy.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is chosen to efficiently extract the analyte from a complex matrix like serum, removing proteins and other interfering substances. C18 cartridges are effective for retaining moderately polar compounds like desmethylcitalopram.[14]
-
Steps:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
To 1 mL of human serum, add an internal standard (e.g., protriptyline) and a buffer to adjust the pH.[13]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
-
HPLC Analysis:
-
Rationale: A reverse-phase C18 column provides excellent separation for this type of molecule. A mobile phase consisting of an organic modifier and a pH-controlled aqueous buffer ensures good peak shape and retention. Fluorescence or diode array detection provides high sensitivity and specificity.[7][14][15]
-
Conditions:
-
Column: Inertsil ODS-3 C18 (250 x 4.6mm, 5 µm) or equivalent.[13]
-
Mobile Phase: Isocratic mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 50 mM dipotassium hydrogenphosphate, pH 4.7).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 220 nm or Fluorescence Detector for higher sensitivity.[14][15]
-
Injection Volume: 20 µL.
-
-
-
Data Analysis:
-
Rationale: A calibration curve is constructed to establish a linear relationship between concentration and detector response, allowing for the accurate quantification of the analyte in unknown samples.
-
Steps:
-
Prepare a series of calibration standards of known concentrations of (R)-Desmethyl Citalopram Hydrochloride in blank serum and process them alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the linear regression of the calibration curve. The linear range is typically 5-75 ng/mL for desmethylcitalopram.[13]
-
-
Pharmacology and Mechanism of Action
(R)-Desmethyl Citalopram, like its parent compound, functions as a selective serotonin reuptake inhibitor (SSRI).[2] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin into the presynaptic neuron and thereby increasing the concentration of serotonin in the synaptic cleft.[]
While the S-enantiomer (Escitalopram) is the primary contributor to the therapeutic effect, the R-enantiomer and its metabolite are not inert.[17] Studies have shown that desmethylcitalopram has a significant affinity for the human serotonin transporter.[17] However, its affinity for the norepinephrine transporter is substantially lower, confirming its classification as an SSRI.[17] The study of (R)-Desmethyl Citalopram is vital for building a complete picture of Citalopram's metabolic fate and overall pharmacological activity in vivo.
References
-
(R)-Desmethyl citalopram hydrochloride | C19H20ClFN2O. BuyersGuideChem. [Link]
-
Desmethyl citalopram hydrochloride | C19H20ClFN2O | CID 46780600. PubChem. [Link]
-
Desmethylcitalopram. Wikipedia. [Link]
-
Process for the preparation of escitalopram - Patent 2017271. EPO. [Link]
-
Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences. [Link]
-
DESMETHYLESCITALOPRAM. precisionFDA. [Link]
-
High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. PubMed. [Link]
-
Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. PubMed. [Link]
-
Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. PMC. [Link]
- WO2008142379A2 - Process for the preparation of escitalopram via desmethylcitalopram, optical resolution and methylation of the s-isomer.
-
Desmethylcitalopram – Knowledge and References. Taylor & Francis Online. [Link]
-
DESMETHYL CITALOPRAM HYDROCHLORIDE. precisionFDA. [Link]
-
(R)-Desmethyl Citalopram Hydrochloride. CRO Splendid Lab Pvt. Ltd. [Link]
-
Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. DTIC. [Link]
- US6781003B1 - Preparation of pure citalopram.
-
Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. PubMed. [Link]
-
Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry. [Link]
Sources
- 1. (R)-Desmethyl Citalopram Hydrochloride | 144010-85-5 [chemicalbook.com]
- 2. Desmethylcitalopram - Wikipedia [en.wikipedia.org]
- 3. (R)-Desmethyl Citalopram Hydrochloride | CAS 144010-85-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. (R)-Desmethyl citalopram hydrochloride | C19H20ClFN2O - BuyersGuideChem [buyersguidechem.com]
- 5. Desmethyl citalopram hydrochloride | C19H20ClFN2O | CID 46780600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 9. usbio.net [usbio.net]
- 10. caymanchem.com [caymanchem.com]
- 11. WO2008142379A2 - Process for the preparation of escitalopram via desmethylcitalopram, optical resolution and methylation of the s-isomer - Google Patents [patents.google.com]
- 12. Process for the preparation of escitalopram - Patent 2017271 [data.epo.org]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
